

# An In-depth Technical Guide to Octrizole: Chemical Structure and Synthesis Pathway

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Octrizole**, a benzotriazole-type ultraviolet (UV) absorber, is a crucial compound in the formulation of various products requiring photostability.[1] Its efficacy in absorbing a wide spectrum of UV radiation makes it an indispensable additive in plastics, cosmetics, and coatings to prevent degradation and extend product life. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of **Octrizole**, intended for researchers, scientists, and professionals in drug development and material science.

# **Chemical Structure and Properties**

**Octrizole** is chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [1][2] Its structure is characterized by a phenolic group, a benzotriazole moiety, and a tert-octyl substituent. This unique combination of functional groups contributes to its strong UV absorption properties and its solubility in various organic media.

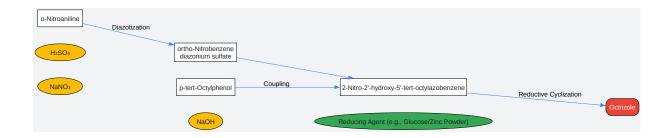
Table 1: Physicochemical Properties of Octrizole



Property	Value	Reference
IUPAC Name	2-(benzotriazol-2-yl)-4-(2,4,4- trimethylpentan-2-yl)phenol	[2]
CAS Number	3147-75-9	[1][2]
Molecular Formula	C20H25N3O	[1][2]
Molecular Weight	323.44 g/mol	[1][2]
Melting Point	103 - 105 °C	[1]
Purity	≥ 99% (GC)	[1]
Appearance	White to off-white powder	[1]

# **Synthesis Pathway of Octrizole**

The synthesis of **Octrizole** is a multi-step process that involves the formation of a diazonium salt, a coupling reaction, and a final reductive cyclization. The overall pathway is illustrated in the diagram below.



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Caption: Synthesis pathway of **Octrizole** from o-nitroaniline and p-tert-octylphenol.

# **Experimental Protocols**

The synthesis of **Octrizole** can be broken down into three key experimental stages:

## **Step 1: Diazotization of o-Nitroaniline**

Objective: To convert o-nitroaniline into its corresponding diazonium salt.

#### Methodology:

- A mixture of sulfuric acid and water is prepared in a reaction vessel.
- o-Nitroaniline is added to the acidic solution under constant stirring.
- The mixture is cooled to a temperature of 0-5 °C using an ice bath.
- A 20% aqueous solution of sodium nitrite is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
- The reaction is monitored for completion. Afterwards, urea is added to quench any remaining nitrous acid, which can be confirmed using a starch-potassium iodide test paper. The resulting product is ortho-nitrobenzene diazonium sulfate.[1]

## **Step 2: Coupling Reaction**

Objective: To couple the diazonium salt with p-tert-octylphenol to form an azo compound.

#### Methodology:

- In a separate reactor, p-tert-octylphenol is dissolved in ethanol with stirring.
- The solution is cooled to 0-5 °C.
- The pH of the solution is adjusted to 7-9 using a 20% sodium hydroxide solution.
- The previously prepared ortho-nitrobenzene diazonium sulfate solution is added dropwise to the p-tert-octylphenol solution. The pH is maintained at 7-9 throughout the addition.



• After the reaction is complete, the resulting precipitate, 2-nitro-2'-hydroxy-5'-tert-octylazobenzene, is collected by filtration and washed.[1]

## **Step 3: Reductive Cyclization**

Objective: To reduce the nitro group of the azo compound and induce cyclization to form the final product, **Octrizole**.

#### Methodology:

- The 2-nitro-2'-hydroxy-5'-tert-octylazobenzene is suspended in a mixture of ethanol and a 20% sodium hydroxide solution.
- The mixture is heated to 50-60 °C.
- A solution of glucose is added dropwise as a reducing agent.
- Upon completion of the initial reduction, the mixture is cooled to 40-50 °C, and the pH is adjusted to 3 with a 10% sulfuric acid solution. The resulting solid is collected by filtration.
- This intermediate is then dissolved in a mixture of chlorobenzene, ethanol, and sulfuric acid.
- The solution is heated to 85-90 °C, and zinc powder is added in portions to effect the final reduction and cyclization.
- The crude Octrizole is then purified, for example by recrystallization, to yield the final product.[1]

# **Quantitative Data**

Table 2: Spectroscopic Data for Octrizole



Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (MS)	Precursor m/z: 324.207 [M+H]+	[2]
<sup>1</sup> H NMR	Data available in the PubChem database.	[2]
<sup>13</sup> C NMR	Data available in the PubChem database.	[2]
Infrared (IR) Spectroscopy	Data available in the PubChem database.	[2]

Note: Detailed spectral data including chemical shifts and peak assignments can be accessed through the PubChem database under CID 62485.

#### Conclusion

This technical guide has detailed the chemical structure and a reliable synthesis pathway for **Octrizole**. The provided experimental protocols offer a clear methodology for its preparation in a laboratory setting. The synthesis involves well-established organic reactions, and the final product's identity can be confirmed using standard analytical techniques. This information is valuable for researchers and professionals working on the development of UV-stable materials and formulations.

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## References

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- 2. Octrizole | C20H25N3O | CID 62485 PubChem [pubchem.ncbi.nlm.nih.gov]
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